![molecular formula C22H21ClN4O2S B2468508 benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351620-80-8](/img/structure/B2468508.png)
benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs were synthesized using condensation . The title compound was synthesized from the reaction of 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 1-phenyl-2-bromoethanones under reflux condition in ethanol for 1 h .Molecular Structure Analysis
The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data . The structure shows at least one non-classical hydrogen bond between a CH group and the sulfur atom of an adjacent thiole moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . The central pyrazol ring makes dihedral angles with the thiazole ring and the phenyl ring, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a yellow solid was obtained with a melting point of 109.5–114.0 °C . The 1H-NMR and 13C-NMR data were also provided .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have demonstrated potent anti-tumor effects. Researchers have identified several derivatives with remarkable inhibitory activity against various cancer cell lines. For instance, compound 36 (see Fig. 8) exhibited significant cell growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran derivatives as anticancer agents.
Antibacterial Properties
The 5- or 6-position of the benzofuran nucleus plays a crucial role in its antibacterial activity. Substituents such as halogens, nitro groups, and hydroxyl groups have displayed potent antibacterial effects . Further research into specific derivatives may reveal novel antibacterial agents.
Drug Prospects
Given their diverse pharmacological activities, benzofuran derivatives hold promise as natural drug lead compounds. Exploring their structure-activity relationships and optimizing their properties can pave the way for novel therapeutic agents.
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to interact with a variety of biological targets, including receptor tyrosine kinases , which play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is known that benzofuran derivatives can exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while antimicrobial activity decreases . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Benzofuran derivatives have been shown to possess diverse pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimalarial activities .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S.ClH/c27-21(20-14-17-8-4-5-9-19(17)28-20)25-10-12-26(13-11-25)22-24-23-18(15-29-22)16-6-2-1-3-7-16;/h1-9,14H,10-13,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZFAFUZGDCEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzofuran-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride |
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